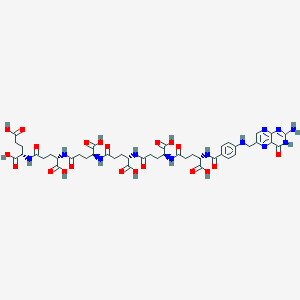

Pteroylhexaglutamate

描述

属性

CAS 编号 |

35409-55-3 |

|---|---|

分子式 |

C44H54N12O21 |

分子量 |

1087.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C44H54N12O21/c45-44-55-35-34(37(65)56-44)48-21(18-47-35)17-46-20-3-1-19(2-4-20)36(64)54-27(43(76)77)9-15-32(61)52-25(41(72)73)7-13-30(59)50-23(39(68)69)5-11-28(57)49-22(38(66)67)6-12-29(58)51-24(40(70)71)8-14-31(60)53-26(42(74)75)10-16-33(62)63/h1-4,18,22-27,46H,5-17H2,(H,49,57)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,64)(H,62,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H3,45,47,55,56,65)/t22-,23-,24-,25-,26-,27-/m0/s1 |

InChI 键 |

AIPNSTFJYXXLIP-QCOJBMJGSA-N |

手性 SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hexaglutamate folate; Pteglu6; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pteroylhexaglutamate Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate (Vitamin B9) and its derivatives are essential cofactors in all domains of life, playing a critical role in one-carbon transfer reactions necessary for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and other vital cellular components.[1][2] Unlike higher eukaryotes, which obtain folates from their diet, most bacteria possess a de novo biosynthesis pathway, making the enzymes involved attractive targets for antimicrobial drug development.[3]

The biologically active forms of folate within the cell are pteroylpolyglutamates, which are characterized by a poly-γ-glutamate tail attached to the p-aminobenzoic acid (pABA) moiety. This polyglutamylation is crucial for the intracellular retention of folates and enhances their affinity for folate-dependent enzymes.[2][4] Pteroylhexaglutamate, a folate molecule with six glutamate (B1630785) residues, represents one of the many polyglutamylated forms found in bacteria. This guide provides a comprehensive technical overview of the core biosynthetic pathway leading to the formation of pteroylpolyglutamates in bacteria, with a focus on the key enzymes, quantitative data, and detailed experimental methodologies.

The Core Biosynthesis Pathway to Tetrahydrofolate

The synthesis of the basic folate structure, tetrahydrofolate (THF), begins from three primary precursors: guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate.[5][6] The pathway can be broadly divided into the synthesis of the pterin (B48896) moiety from GTP, the formation of pABA from chorismate, and the subsequent condensation and reduction steps to form THF.

Diagram of the Tetrahydrofolate Biosynthesis Pathway

Caption: Overview of the de novo tetrahydrofolate (THF) biosynthesis pathway in bacteria.

The Final Step: Polyglutamylation to Pteroylpolyglutamates

The final and crucial step in the formation of biologically active folates is the sequential addition of glutamate residues to the THF molecule. This reaction is catalyzed by folylpolyglutamate synthetase (FPGS).[2]

Folylpolyglutamate Synthetase (FPGS)

In many bacteria, including Escherichia coli, the FPGS activity is part of a bifunctional enzyme encoded by the folC gene, which also possesses dihydrofolate synthase (DHFS) activity.[7][8] This enzyme catalyzes two distinct reactions:

-

Dihydrofolate Synthase (DHFS) activity: The addition of the first glutamate residue to dihydropteroate to form dihydrofolate (DHF).[2]

-

Folylpolyglutamate Synthetase (FPGS) activity: The sequential ATP-dependent addition of L-glutamate residues to THF or other folate derivatives to form a poly-γ-glutamate tail.[7]

The polyglutamylation of THF is essential for its long-term retention within the bacterial cytoplasm, as the negatively charged polyglutamate tail prevents the molecule from diffusing across the cell membrane.[5][9] Furthermore, many folate-dependent enzymes exhibit a higher affinity for polyglutamylated folate substrates.[9] In E. coli, folate polyglutamates with chain lengths of up to 10 glutamate residues have been detected.[5]

Diagram of the Polyglutamylation Process

Caption: The sequential addition of glutamate residues to THF by Folylpolyglutamate Synthetase (FPGS).

Quantitative Data

The kinetic parameters of the enzymes in the folate biosynthesis pathway are critical for understanding the flux through the pathway and for the design of effective inhibitors. Below is a summary of available kinetic data for key enzymes, with a focus on E. coli.

| Enzyme (Gene) | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Folylpolyglutamate Synthetase (FolC) | Dihydropteroate | - | 0.42 | [7] |

| Tetrahydrofolate (H₄PteGlu₁) | ~1.3 | - | [10] | |

| Methotrexate (B535133) | ~100 | - | [7][11] | |

| Dihydrofolate Reductase (FolA) | Dihydrofolate | 0.4 - 1.2 | 12 - 30 | [12] |

Note: Comprehensive kinetic data for bacterial FPGS with different polyglutamate chain lengths as substrates are limited in the literature. The provided kcat for Dihydropteroate reflects the DHFS activity of the bifunctional FolC enzyme.

Distribution of Folate Polyglutamates in E. coli

The distribution of different polyglutamate chain lengths can vary depending on the bacterial species and growth conditions. In E. coli, a diverse range of polyglutamylated folates has been observed.

| Folate Form | Predominant Polyglutamate Chain Length (Number of Glutamates) | Relative Abundance | Source |

| 5-CH₃-THF | 4 - 8 | Most abundant | [5] |

| THF, 5/10-CHO-THF, 5,10-CH₂-THF | 3 | Most abundant for these forms | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the pteroylpolyglutamate biosynthesis pathway.

Enzyme Assay for Folylpolyglutamate Synthetase (FPGS) Activity

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

-

Purified recombinant FPGS (FolC) enzyme

-

[³H]-L-Glutamic acid

-

Tetrahydrofolate (THF) or other folate substrate

-

ATP

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl₂, 10 mM DTT

-

Quenching Solution: 10% Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, combine:

-

25 µL of 2x Reaction Buffer

-

5 µL of 10 mM ATP

-

5 µL of 1 mM THF

-

5 µL of [³H]-L-Glutamic acid (specific activity and concentration to be optimized)

-

5 µL of distilled water

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of purified FPGS enzyme solution (concentration to be optimized).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of ice-cold 10% TCA.

-

Centrifuge at >13,000 x g for 5 minutes to pellet the precipitated protein and unincorporated glutamate.

-

Transfer an aliquot of the supernatant (containing the [³H]-glutamylated folate) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of incorporated glutamate based on the specific activity of the [³H]-L-Glutamic acid.

Extraction of Folate Polyglutamates from Bacterial Cells

This protocol is designed to extract and preserve the integrity of folate polyglutamates for subsequent LC-MS/MS analysis.[5][13]

Materials:

-

Bacterial cell culture

-

Quenching/Extraction Buffer: 80:20 acetonitrile/water (v/v) with 2.5 mM sodium ascorbate (B8700270) and 25 mM ammonium (B1175870) acetate (B1210297), pH 7.0, pre-chilled to 4°C.[5]

-

Nitrogen gas stream

-

Reconstitution Buffer: HPLC-grade water with 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.0.[5]

Procedure:

-

Rapidly harvest bacterial cells from culture by vacuum filtration onto a nylon membrane (0.2 µm pore size).[5]

-

Immediately transfer the membrane with the cell pellet into a pre-chilled petri dish or multi-well plate containing the Quenching/Extraction Buffer.[5] This step is critical to instantly stop metabolic activity.

-

Incubate at 4°C for 20 minutes with gentle agitation to ensure complete extraction.[5]

-

Transfer the extract to a microcentrifuge tube and centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

-

Transfer the supernatant to a new tube and heat at 60°C for 5 minutes to inactivate any residual enzymes. Immediately cool on ice.[5]

-

Dry the extract completely under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume of Reconstitution Buffer for LC-MS/MS analysis.[5]

Quantification of Pteroylpolyglutamates by HPLC-MS/MS

This is a representative protocol for the analysis of the extracted folates. Specific parameters will need to be optimized for the available instrumentation.[5][14]

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH Amide XP, 2.1 x 150 mm, 2.5 µm).[5]

Mobile Phases:

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid (for acidic conditions) or 20 mM ammonium acetate and 20 mM ammonium hydroxide (B78521) (for basic conditions).

-

Mobile Phase B: 95:5 acetonitrile:water with the same buffer as Mobile Phase A.

Gradient Elution (Example):

-

A linear gradient from 90% B to 40% B over 20 minutes, followed by a wash and re-equilibration.[5]

-

Flow rate: ~150-200 µL/min.

Mass Spectrometry Parameters:

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

-

Scan Mode: Full MS scan (m/z 100-1500) followed by data-dependent MS2 (dd-MS2) of the most abundant ions.

-

Resolution: High resolution (e.g., 120,000) for accurate mass measurement.

Data Analysis:

-

Identify folate polyglutamates based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

-

Quantify the different polyglutamate species by integrating the peak areas from the extracted ion chromatograms, using authentic standards for calibration where available. Note that longer polyglutamates may be detected as doubly charged ions ([M+2H]²⁺).[5]

Workflow for Pteroylpolyglutamate Analysis

Caption: Experimental workflow for the extraction and analysis of folate polyglutamates from bacteria.

Conclusion

The biosynthesis of pteroylpolyglutamates is a fundamental metabolic pathway in bacteria, essential for their growth and replication. The final step of this pathway, the addition of a polyglutamate tail by folylpolyglutamate synthetase (FolC), is of particular importance as it dictates the intracellular concentration and availability of these vital cofactors. The absence of this de novo synthesis pathway in humans underscores its value as a target for the development of novel antibacterial agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study of bacterial folate metabolism and the discovery of new antimicrobial drugs targeting this essential pathway. Further research to fully characterize the kinetic properties of bacterial FPGS with a wide range of substrates will be invaluable for the structure-based design of potent and specific inhibitors.

References

- 1. Measuring kcat/KM values for over 200,000 enzymatic substrates with mRNA display | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved methods for the preparation of [3H]folate polyglutamates: biosynthesis with Lactobacillus casei and enzymatic synthesis with Escherichia coli folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of folate and one-carbon metabolism in mammalian cells. IV. Role of folylpoly-gamma-glutamate synthetase in methotrexate metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Km and kcat. values for [6,6,7,7-2H]7,8(6H)-dihydropterin and 2,6-diamino-5-iminopyrimidin-4-one with dihydropteridine reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A domino effect in antifolate drug action in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Pteroylpolyglutamates in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamated forms of folate, are the predominant intracellular forms of this essential B vitamin and are central to a vast network of metabolic pathways critical for cellular proliferation and survival. Their unique chemical structure, featuring a poly-γ-glutamate tail of varying length, dictates their biological activity by enhancing cellular retention and modulating their affinity as coenzymes for a host of enzymes involved in one-carbon metabolism. This technical guide provides an in-depth exploration of the biological functions of pteroylpolyglutamates, with a focus on their roles in nucleotide biosynthesis, amino acid metabolism, and as determinants of the efficacy of antifolate chemotherapeutics. We present a compilation of quantitative data on their kinetic parameters with key enzymes, detailed experimental protocols for their study, and visual representations of the pertinent metabolic and experimental workflows.

Introduction: The Significance of Polyglutamylation

Folic acid, in its monoglutamate form, is the dietary precursor that is transported into cells. However, to become biologically active and to be retained within the cellular environment, it must undergo a post-translational modification known as polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues via γ-peptide linkages to the pteroyl moiety.[1][2] The resulting pteroylpolyglutamates are the true physiological coenzymes for the majority of folate-dependent enzymes.[3]

The addition of the polyglutamate tail confers several critical advantages:

-

Cellular Retention: The increased negative charge of the polyglutamate chain prevents the passive diffusion of folates across the cell membrane, effectively trapping them intracellularly.[1][4] This ensures a constant and readily available pool of coenzymes for metabolic reactions.

-

Enhanced Enzyme Affinity: Pteroylpolyglutamates exhibit significantly higher affinity for most folate-dependent enzymes compared to their monoglutamate counterparts.[3][5] This increased affinity translates to lower Michaelis constants (Km), indicating a more efficient enzyme-substrate interaction at physiological concentrations.[3]

-

Substrate Channeling: There is evidence to suggest that polyglutamylation may facilitate the channeling of intermediates between sequential enzymes in a metabolic pathway, thereby increasing overall pathway efficiency.[6]

-

Regulation of One-Carbon Metabolism: The chain length of pteroylpolyglutamates can influence the catalytic efficiency and allosteric regulation of certain enzymes, providing a mechanism for modulating the flux through different branches of one-carbon metabolism.[3]

The intracellular concentration and polyglutamate chain length of folates are tightly regulated by the opposing activities of FPGS and γ-glutamyl hydrolase (GGH), which removes glutamate residues.[7] The balance between these two enzymes is crucial for maintaining folate homeostasis.

Core Biological Functions of Pteroylpolyglutamates

Pteroylpolyglutamates are indispensable coenzymes in one-carbon metabolism, a complex network of reactions involving the transfer of one-carbon units at various oxidation states. These reactions are fundamental for the biosynthesis of essential macromolecules.

Nucleotide Biosynthesis

The de novo synthesis of both purines and pyrimidines is heavily reliant on pteroylpolyglutamate-mediated one-carbon transfers.

-

Purine (B94841) Biosynthesis: Two steps in the de novo purine biosynthetic pathway are catalyzed by folate-dependent enzymes that utilize pteroylpolyglutamate coenzymes. Glycinamide ribonucleotide (GAR) formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) formyltransferase (AICART) utilize 10-formyl-tetrahydrofolate polyglutamates to introduce carbon atoms at positions 8 and 2 of the purine ring, respectively.[8][9]

-

Thymidylate Biosynthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is a rate-limiting step in DNA synthesis and is catalyzed by thymidylate synthase (TS).[10] This reaction requires 5,10-methylenetetrahydrofolate polyglutamate as the one-carbon donor. The polyglutamated form of the cofactor is a significantly better substrate for TS than the monoglutamate.[3]

Amino Acid Metabolism

Pteroylpolyglutamates are crucial for the interconversion of several amino acids.

-

Serine and Glycine (B1666218) Interconversion: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate pool.[6] This reaction requires tetrahydrofolate polyglutamate as a cofactor to accept the β-carbon of serine, forming 5,10-methylenetetrahydrofolate.[11]

-

Methionine Synthesis: The remethylation of homocysteine to methionine is catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate polyglutamate as the methyl group donor.[3] This reaction is vital for regenerating the universal methyl donor S-adenosylmethionine (SAM) and for maintaining low levels of homocysteine.

Pteroylpolyglutamates and Antifolate Drug Efficacy

The polyglutamylation of antifolate drugs, such as methotrexate (B535133) (MTX), is a critical determinant of their therapeutic efficacy.[12] Like their natural folate counterparts, antifolates are polyglutamylated by FPGS upon entering the cell.[12] This modification enhances their intracellular retention and significantly increases their inhibitory potency against their target enzymes, primarily dihydrofolate reductase (DHFR).[4][13] The prolonged intracellular presence and tighter binding of polyglutamated antifolates lead to a more sustained inhibition of folate metabolism in cancer cells, thereby enhancing their cytotoxic effects.[13] Conversely, decreased polyglutamylation, due to reduced FPGS activity or increased GGH activity, is a known mechanism of antifolate resistance.[7]

Quantitative Data on Pteroylpolyglutamate-Enzyme Interactions

The following tables summarize the available quantitative data on the kinetic parameters of pteroylpolyglutamates with key enzymes of one-carbon metabolism. The data highlight the significantly enhanced affinity (lower Km or Ki) of most enzymes for their polyglutamated substrates and inhibitors.

| Enzyme | Organism/Tissue | Substrate/Inhibitor | Glutamate Chain Length (n) | Km (µM) | Vmax (relative) | Ki (µM) | Reference |

| C1-Tetrahydrofolate Synthase | Yeast | Tetrahydrofolate | 1 | ~1000x higher than n=4 | - | - | [1] |

| Tetrahydrofolate | 4 | 1 | - | - | [1] | ||

| Dihydrofolate Reductase (DHFR) | Human (recombinant) | Methotrexate | 1 | - | - | 0.0034 | [4] |

| Methotrexate | 5 | - | - | 0.0014 | [4] | ||

| Sheep Liver | Methotrexate | 1 | - | - | IC50 ~3x higher than n=6 | ||

| Methotrexate | 6 | - | - | IC50 | |||

| Serine Hydroxymethyltransferase (SHMT) | Pea Leaf Mitochondria | Tetrahydrofolate | 1 | ~10x higher than n≥3 | No significant change | - | [3][11] |

| Tetrahydrofolate | 3-6 | Lower | No significant change | - | [3][11] | ||

| Thymidylate Synthase (TS) | Lactobacillus casei | Tetrahydrofolate polyglutamates | 1-6 | - | - | - | |

| AICAR Formyltransferase | Human Breast Cancer Cells | Methotrexate | 1 | - | - | 143 | |

| Methotrexate | 4 | - | - | 0.056 | |||

| Methotrexate | 5 | - | - | 0.056 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pteroylpolyglutamates.

Extraction of Pteroylpolyglutamates from Cells and Tissues

This protocol describes a general method for extracting pteroylpolyglutamates for subsequent analysis by HPLC.

Materials:

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1% (w/v) ascorbic acid and 10 mM 2-mercaptoethanol. Prepare fresh.

-

Homogenizer (for tissues)

-

Sonicator

-

Centrifuge (refrigerated)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)

Procedure:

-

Sample Preparation:

-

Cells: Harvest cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in a minimal volume of extraction buffer.

-

Tissues: Excise tissue, wash with ice-cold PBS, and homogenize in 5-10 volumes of extraction buffer on ice.

-

-

Lysis: Sonicate the cell suspension or tissue homogenate on ice to ensure complete lysis.

-

Heat Treatment: Incubate the lysate in a boiling water bath for 5-10 minutes to precipitate proteins and inactivate endogenous enzymes.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the pteroylpolyglutamates.

-

SPE Cleanup (Optional but Recommended):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the pteroylpolyglutamates with an appropriate solvent.

-

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for HPLC analysis.

HPLC Analysis of Pteroylpolyglutamates

This protocol outlines a reversed-phase HPLC method for the separation and quantification of pteroylpolyglutamates.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

-

Injection: Inject the reconstituted sample extract.

-

Gradient Elution: Run a linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

-

Detection:

-

Monitor the elution profile using a UV detector at 280 nm.

-

For enhanced sensitivity of reduced folates, use a fluorescence detector (e.g., excitation at 295 nm, emission at 365 nm).

-

-

Quantification: Quantify the individual pteroylpolyglutamate species by comparing their peak areas to those of known standards.

Folylpolyglutamate Synthetase (FPGS) Enzyme Assay (Radioisotope-Based)

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5) containing 10 mM ATP, 20 mM MgCl2, and 100 mM 2-mercaptoethanol.

-

Folate substrate (e.g., tetrahydrofolate or methotrexate)

-

[³H]Glutamic acid

-

Enzyme source (cell lysate or purified FPGS)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, folate substrate, and [³H]glutamic acid.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation: Incubate on ice for 10 minutes to precipitate proteins and unincorporated [³H]glutamate.

-

Centrifugation: Centrifuge at high speed to pellet the precipitate.

-

Washing: Carefully remove the supernatant and wash the pellet with cold 5% TCA to remove any remaining unincorporated radioactivity.

-

Quantification: Resuspend the pellet in a suitable solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]glutamate is proportional to the FPGS activity.

γ-Glutamyl Hydrolase (GGH) Enzyme Assay (Fluorogenic Substrate-Based)

This continuous assay measures the cleavage of a fluorogenic pteroylpolyglutamate substrate.

Materials:

-

Assay Buffer: 100 mM sodium acetate (B1210297) (pH 4.5) containing 10 mM dithiothreitol.

-

Fluorogenic GGH substrate (e.g., methotrexate-γ-fluorescein)

-

Enzyme source (cell lysate or purified GGH)

-

Fluorometer

Procedure:

-

Reaction Setup: In a cuvette or microplate well, add the assay buffer and the enzyme source.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic GGH substrate.

-

Fluorescence Monitoring: Immediately place the cuvette or plate in a fluorometer and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

Activity Calculation: The rate of increase in fluorescence is directly proportional to the GGH activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving pteroylpolyglutamates.

One-Carbon Metabolism Pathway

Caption: Overview of folate-mediated one-carbon metabolism.

Pteroylpolyglutamate Synthesis and Degradation

Caption: Synthesis and degradation of pteroylpolyglutamates.

Experimental Workflow for Pteroylpolyglutamate Analysis

Caption: Workflow for pteroylpolyglutamate extraction and analysis.

Conclusion

Pteroylpolyglutamates are not merely passive carriers of one-carbon units but are active participants in the regulation and efficiency of cellular metabolism. Their synthesis and degradation are tightly controlled processes that directly impact cell growth, proliferation, and the response to chemotherapy. A thorough understanding of the biological functions of pteroylpolyglutamates, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in basic science and for professionals in drug development. This guide provides a foundational resource to aid in the exploration of this critical area of cellular biochemistry and to facilitate the development of novel therapeutic strategies targeting folate metabolism.

References

- 1. Chemical synthesis of folylpolyglutamates, their reduction to tetrahydro derivatives, and their activity with yeast C1-THF synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. Mitochondrial C1-tetrahydrofolate synthase (MTHFD1L) supports the flow of mitochondrial one-carbon units into the methyl cycle in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of polyglutamyl derivatives of methotrexate, 10-deazaaminopterin, and dihydrofolate with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Pteroylhexaglutamate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Central to this network are folate coenzymes, which exist intracellularly primarily as polyglutamated derivatives. This technical guide provides an in-depth examination of the core role of a key polyglutamated folate, pteroylhexaglutamate, in one-carbon metabolism. We will explore its synthesis, its superior efficacy as a substrate for various enzymes compared to its monoglutamated counterpart, and its critical functions in key metabolic pathways. This guide also presents detailed experimental protocols for the study of pteroylpolyglutamates and summarizes available quantitative data to facilitate further research and drug development in this area.

Introduction: The Significance of Folate Polyglutamylation

Folate, a B vitamin, is a crucial component of one-carbon metabolism, acting as a carrier of one-carbon units in various enzymatic reactions.[1] While dietary folates are absorbed as monoglutamates, they are rapidly converted to polyglutamated forms within the cell. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the folate molecule.[2][3] this compound, a folate derivative with a tail of six glutamate residues, represents a physiologically significant form of this coenzyme.

The polyglutamylation of folates serves two primary purposes:

-

Intracellular Retention: The negatively charged polyglutamate tail prevents the diffusion of folates across the cell membrane, effectively trapping them inside the cell for metabolic use.[1]

-

Enhanced Enzyme Affinity: Polyglutamated folates are generally better substrates for the enzymes of one-carbon metabolism, exhibiting higher affinity (lower Km) and/or increased catalytic efficiency (Vmax) compared to their monoglutamate counterparts.[4] This enhanced affinity ensures the efficient functioning of metabolic pathways even at low intracellular folate concentrations.

This compound in Core Metabolic Pathways

Pteroylpolyglutamates, including this compound, are the preferred coenzymes for a multitude of enzymes that are central to cellular proliferation and maintenance.[4][5]

Nucleotide Synthesis

The de novo synthesis of purines and the pyrimidine (B1678525) thymidylate is critically dependent on folate-mediated one-carbon transfers.

-

Purine (B94841) Synthesis: Two steps in the purine biosynthesis pathway require formyl groups donated by 10-formyl-tetrahydrofolate (10-formyl-THF). Pteroylpolyglutamate derivatives of THF are the active coenzymes for the enzymes glycinamide (B1583983) ribonucleotide transformylase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART).[6]

-

Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis. This reaction utilizes 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. Pteroylpolyglutamate forms of 5,10-CH2-THF are known to be more effective co-substrates for TS.[4]

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the interconversion of several amino acids.

-

Serine and Glycine Metabolism: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units. This reaction produces 5,10-CH2-THF. SHMT exhibits a higher affinity for pteroylpolyglutamate substrates.[4][7]

-

Methionine Synthesis: The remethylation of homocysteine to methionine is catalyzed by methionine synthase (MS), which utilizes 5-methyltetrahydrofolate (5-methyl-THF) as the methyl donor. While 5-methyl-THF is typically a monoglutamate in circulation, its utilization within the cell is linked to the broader polyglutamated folate pool.[8]

Quantitative Data: Pteroylpolyglutamates vs. Pteroylmonoglutamates

The enhanced efficacy of pteroylpolyglutamates as coenzymes is reflected in the kinetic parameters of the enzymes they interact with. While specific kinetic data for this compound is not always available, studies on various pteroylpolyglutamates consistently demonstrate their superiority over monoglutamate forms.

| Enzyme | Substrate/Inhibitor | Organism/Tissue | Kinetic Parameter | Monoglutamate Value | Polyglutamate Value (Chain Length) | Fold Difference | Reference |

| Folylpolyglutamate Synthetase (FPGS) | Tetrahydrofolic acid | Human Liver | Km (µM) | 3-7 | - | - | [9] |

| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | Human Liver | Km (µM) | 50-60 | Decreases with chain length | - | [9] |

| Folylpolyglutamate Synthetase (FPGS) | Aminopterin | Beef Liver | Km (µM) | 25 | - | - | [10] |

| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | Beef Liver | Km (µM) | 100 | - | - | [10] |

| Dihydrofolate Reductase (DHFR) | Methotrexate Polyglutamates | Human Breast Cancer Cells | Dissociation t1/2 (min) | 12 (Glu1) | 120 (Glu5) | ~10 | [8] |

| Thymidylate Synthase (TS) | Methotrexate Polyglutamates | Human Breast Cancer Cells | Ki (µM) | 13 (Glu1) | 0.047 (Glu5) | ~277 | [2] |

| Folate-dependent Enzymes (General) | Folylpolyglutamate Inhibitors | Pig Liver | Ki | - | 3-500 fold tighter binding | 3-500 | [4] |

Table 1: Comparative Kinetic Data for Folate-Dependent Enzymes. This table summarizes available kinetic data comparing monoglutamated and polyglutamated folates (or their analogs) as substrates or inhibitors for key enzymes in one-carbon metabolism. Note that much of the detailed kinetic work has been performed with antifolate drugs like methotrexate.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of pteroylpolyglutamates in the interconnected pathways of one-carbon metabolism.

Caption: Overview of this compound's role in one-carbon metabolism.

Experimental Workflow: FPGS Activity Assay

The following diagram outlines a typical workflow for determining the activity of folylpolyglutamate synthetase.

Caption: Workflow for determining FPGS enzyme activity.

Detailed Experimental Protocols

Folylpolyglutamate Synthetase (FPGS) Enzyme Activity Assay

This protocol is adapted from established methods for measuring FPGS activity in cell lysates.

Objective: To quantify the rate of incorporation of radiolabeled glutamate onto a folate substrate.

Materials:

-

Cell lysate containing FPGS

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM ATP, 10 mM MgCl₂, 10 mM KCl, 10 mM DTT

-

Substrates:

-

Folate substrate (e.g., pteroylmonoglutamate or methotrexate)

-

L-[³H]glutamic acid

-

-

Stopping Solution: e.g., perchloric acid

-

Scintillation cocktail

-

HPLC system for product separation (optional, for detailed product analysis)

Procedure:

-

Prepare Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Disrupt cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., Bradford assay).

-

-

Set up the Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and folate substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add the cell lysate to the reaction mixture to start the reaction.

-

Immediately add L-[³H]glutamic acid.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

-

-

Stop the Reaction:

-

Terminate the reaction by adding the stopping solution.

-

-

Quantification:

-

Separate the radiolabeled polyglutamated products from the unreacted L-[³H]glutamic acid. This can be achieved by methods such as anion-exchange chromatography or HPLC.

-

Quantify the radioactivity of the product fraction using a scintillation counter.

-

-

Calculate Activity:

-

Calculate the specific activity of FPGS as pmol of [³H]glutamate incorporated per mg of protein per hour.

-

Cellular Uptake Assay of Radiolabeled Folates

This protocol outlines a method to measure the uptake of radiolabeled folates into cultured cells.

Objective: To determine the rate and extent of folate transport into cells.

Materials:

-

Cultured cells seeded in multi-well plates

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Radiolabeled folate: e.g., [³H]folic acid or [³H]methotrexate

-

Stopping Solution: Ice-cold PBS

-

Lysis Buffer: e.g., 0.1 M NaOH with 1% SDS

-

Scintillation cocktail

Procedure:

-

Cell Culture:

-

Seed cells in 24- or 48-well plates and grow to a desired confluency.

-

-

Pre-incubation:

-

Aspirate the culture medium and wash the cells with pre-warmed assay buffer.

-

Add fresh assay buffer and pre-incubate the cells at 37°C for 10-15 minutes.

-

-

Initiate Uptake:

-

Remove the pre-incubation buffer and add the assay buffer containing the radiolabeled folate at the desired concentration.

-

-

Incubation:

-

Incubate the cells at 37°C for various time points to determine the time course of uptake.

-

-

Stop Uptake:

-

To terminate the uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold stopping solution.

-

-

Cell Lysis:

-

Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

-

Quantification:

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of each well (determined in parallel wells).

-

Plot the intracellular folate concentration over time to determine the uptake rate.

-

Quantification of Intracellular Pteroylpolyglutamates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular pteroylpolyglutamates.

Objective: To measure the levels of different polyglutamated folate species within cells.

Materials:

-

Cultured cells or tissue samples

-

Extraction Buffer: e.g., a buffer containing antioxidants like ascorbic acid and a reducing agent like DTT.

-

Internal Standards: Stable isotope-labeled folate polyglutamates

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

-

Sample Collection and Extraction:

-

Harvest a known number of cells or weigh a tissue sample.

-

Immediately add ice-cold extraction buffer containing internal standards to quench metabolic activity and initiate extraction.

-

Disrupt the cells/tissue by sonication or other appropriate methods.

-

Centrifuge to pellet protein and debris.

-

-

Sample Clean-up (optional but recommended):

-

Use solid-phase extraction (SPE) to remove interfering substances and concentrate the folates.

-

-

LC-MS/MS Analysis:

-

Inject the extracted and cleaned sample onto the LC-MS/MS system.

-

Separate the different folate polyglutamates using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of folate polyglutamate standards.

-

Calculate the intracellular concentration of each pteroylpolyglutamate species based on the peak area ratios of the analyte to the internal standard and the calibration curve.

-

Conclusion and Future Directions

This compound and other pteroylpolyglutamates are the true functional forms of folate coenzymes within the cell. Their synthesis via FPGS is a critical step that ensures their intracellular retention and enhances their affinity for the enzymes of one-carbon metabolism. This increased affinity is fundamental for the efficient biosynthesis of nucleotides and amino acids, processes that are vital for cell growth and proliferation.

For researchers and drug development professionals, a deep understanding of the role of pteroylpolyglutamates is paramount. Targeting FPGS or other enzymes involved in folate polyglutamylation presents a promising avenue for the development of novel therapeutics, particularly in the context of cancer and other diseases characterized by rapid cell division. Further research is needed to fully elucidate the specific kinetic advantages of different polyglutamate chain lengths for each folate-dependent enzyme and to explore the regulatory mechanisms governing FPGS activity. The experimental protocols and data presented in this guide provide a solid foundation for advancing these critical areas of investigation.

References

- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 8. Diagram of folate and one-carbon metabolism in mammalian organisms [pfocr.wikipathways.org]

- 9. Human liver folylpolyglutamate synthetase: biochemical characterization and interactions with folates and folate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Pteroylpolyglutamates: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamylated forms of folic acid, are the predominant intracellular forms of this essential vitamin and play a central role as coenzymes in one-carbon metabolism. Their discovery and the elucidation of their biochemical significance have been pivotal in understanding cellular proliferation, amino acid metabolism, and nucleotide biosynthesis. This technical guide provides an in-depth historical overview of the discovery of pteroylpolyglutamates, from the early nutritional studies on macrocytic anemia to the chemical synthesis and enzymatic characterization of these vital molecules. It further details the experimental protocols for their synthesis and analysis, presents key quantitative data on their distribution and enzymatic interactions, and visualizes their role in metabolic pathways.

Historical Perspective: From "Wills' Factor" to Polyglutamylation

The journey to understanding pteroylpolyglutamates began with the investigation of megaloblastic anemia. In the 1930s, Dr. Lucy Wills, while working in India, identified a "new hemopoietic factor" in yeast and liver extracts that could cure tropical macrocytic anemia in pregnant women and experimental anemia in monkeys[1]. This unidentified substance was termed the "Wills' factor"[1].

Subsequent research in the 1940s led to the independent isolation of a growth factor for Lactobacillus casei from spinach, which was named folic acid, derived from the Latin word folium for leaf[1][2]. Concurrently, research groups led by Robert Stokstad at Lederle Laboratories and Joseph John Pfiffner at Parke-Davis Research Laboratory isolated this factor from various sources, including yeast and liver[1]. Between 1943 and 1945, the structure of this vitamin was elucidated, and it was chemically synthesized as pteroylglutamic acid[1].

It was soon discovered that the naturally occurring forms of folate in tissues and yeast were conjugated to multiple glutamic acid residues[1][3]. These were the pteroylpolyglutamates. It became evident that dietary folates, which exist primarily as pteroylpolyglutamates, must be hydrolyzed to the monoglutamate form (folic acid) for absorption in the intestine[4]. This hydrolysis is catalyzed by the enzyme γ-glutamyl hydrolase, also known as conjugase[4].

The Biological Significance of Polyglutamylation

The addition of a poly-γ-glutamyl tail to folate cofactors is a critical metabolic process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS)[5][6][7][8]. This process is essential for two primary reasons:

-

Intracellular Retention: The negatively charged polyglutamate tail prevents the diffusion of folates across the cell membrane, effectively trapping them inside the cell where they are needed for metabolic reactions[6][9].

-

Enhanced Coenzyme Activity: Polyglutamylation increases the affinity of folate cofactors for the enzymes of one-carbon metabolism[10][11]. This enhanced binding is crucial for the efficient transfer of one-carbon units in the synthesis of purines, thymidylate, and methionine[3][12].

The chain length of the polyglutamate tail can vary depending on the tissue and the specific folate derivative, typically ranging from three to nine glutamate (B1630785) residues[13]. The dynamic balance between the activities of FPGS and γ-glutamyl hydrolase (GGH) regulates the intracellular concentration and polyglutamate chain length of folates[11].

Quantitative Data

The following tables summarize key quantitative data related to pteroylpolyglutamates.

Table 1: Distribution of Pteroylpolyglutamate Chain Lengths in Rat Liver

| Number of Glutamate Residues | Percentage of Total Folate |

| 4 | Varies with diet |

| 5 | Predominant form in standard diet |

| 6 | Increases in regenerating liver |

| 7 | Increases in regenerating liver |

| 8 | Present in folate-deficient rats |

Note: The exact distribution can vary based on nutritional status and physiological state. Data synthesized from multiple sources[1].

Table 2: Kinetic Parameters of Human Liver Folylpolyglutamate Synthetase (FPGS)

| Substrate | Km (µM) | Relative Vmax (%) |

| Tetrahydrofolate | 3-7 | ~80-90 |

| Dihydrofolate | 3-7 | ~80-90 |

| Folic Acid | 100 | ~30 |

| Methotrexate | 50-60 | ~40-50 |

| Aminopterin | 4.3 | 100 |

Source: Adapted from publicly available data.

Table 3: Inhibition Constants (Ki) of Polyglutamated Folate Analogs for Folate-Dependent Enzymes

| Enzyme | Folate Analog | Number of Glutamates | Ki (µM) |

| Thymidylate Synthase | Pteroylglutamate | 1 | >100 |

| Pteroyltriglutamate | 3 | ~20 | |

| Pteroylpentaglutamate | 5 | ~5 | |

| Dihydrofolate Reductase | Methotrexate | 1 | ~0.005 |

| Methotrexate-triglutamate | 3 | ~0.001 |

Note: Polyglutamylated forms generally exhibit tighter binding (lower Ki values). Data is illustrative and compiled from various studies.

Experimental Protocols

Solid-Phase Synthesis of Pteroylpolyglutamates

The chemical synthesis of pteroylpolyglutamates with defined chain lengths is crucial for research purposes. The solid-phase method offers a significant advantage in terms of ease of purification.

Principle: The synthesis involves the sequential coupling of protected glutamic acid residues to a solid support, followed by the coupling of pteroic acid and subsequent deprotection and cleavage from the resin.

Detailed Methodology (for Pteroyl-γ-L-glutamyl-γ-L-glutamic acid):

-

Resin Preparation: Start with a suitable resin, such as a Merrifield resin, functionalized with the first protected L-glutamic acid residue (e.g., Fmoc-Glu(OtBu)-OH).

-

Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound glutamate using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: Couple the next protected L-glutamic acid (Fmoc-Glu(OtBu)-OH) to the deprotected amino group using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

-

Repeat: Repeat the deprotection and coupling steps for each additional glutamate residue to build the desired polyglutamate chain.

-

Pteroic Acid Coupling: After the final glutamate addition and deprotection, couple N10-(trifluoroacetyl)pteroic acid to the N-terminus of the polyglutamate chain.

-

Cleavage and Deprotection: Cleave the synthesized pteroylpolyglutamate from the resin and remove the side-chain protecting groups (e.g., tert-butyl esters) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

HPLC Analysis of Pteroylpolyglutamates in Biological Samples

High-performance liquid chromatography is the method of choice for the separation and quantification of different pteroylpolyglutamate forms in biological tissues.

Principle: Tissue extracts are treated to release folates from proteins and deconjugate the polyglutamate chains to monoglutamates. The resulting folate monoglutamates are then separated by reverse-phase HPLC and detected using UV or fluorescence detectors.

Detailed Methodology (for Rat Liver):

-

Sample Homogenization: Homogenize a known weight of fresh or frozen liver tissue in a buffer containing an antioxidant (e.g., ascorbic acid and 2-mercaptoethanol) to prevent folate degradation.

-

Enzymatic Digestion (Tri-enzyme treatment):

-

Treat the homogenate with α-amylase to break down starch.

-

Add a protease to digest proteins and release folate-binding proteins.

-

Incubate with a source of γ-glutamyl hydrolase (conjugase), such as rat plasma or hog kidney, to hydrolyze the polyglutamate chains to the monoglutamate form.

-

-

Purification: Purify and concentrate the folate monoglutamates from the digest using solid-phase extraction (SPE) with a folate-binding protein affinity column.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: Use a UV detector (around 280-290 nm) for folic acid and a fluorescence detector (excitation ~290-360 nm, emission ~350-450 nm) for reduced folates like 5-methyltetrahydrofolate.

-

-

Quantification: Quantify the individual folate forms by comparing their peak areas to those of known standards.

Mandatory Visualizations

One-Carbon Metabolism Pathway

Caption: Role of Pteroylpolyglutamates in One-Carbon Metabolism.

Experimental Workflow for Pteroylpolyglutamate Analysis

Caption: Workflow for HPLC Analysis of Pteroylpolyglutamates.

References

- 1. An inverse relationship of rat liver folate polyglutamate chain length to nutritional folate sufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pteroylpolyglutamate concentration and glutamyl chain length in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]

- 10. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. researchgate.net [researchgate.net]

- 13. Changes in the chain length of folylpolyglutamates during liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Dietary Forms of Pteroylpolyglutamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the predominant form of naturally occurring folate (Vitamin B9), are crucial for a multitude of physiological processes, including one-carbon metabolism, which is essential for DNA synthesis, methylation, and amino acid metabolism.[1] Unlike the synthetic monoglutamated folic acid found in fortified foods and supplements, pteroylpolyglutamates possess a polyglutamyl tail of varying length, which significantly impacts their bioavailability. This technical guide provides an in-depth overview of the natural sources of pteroylpolyglutamates, their dietary forms, and the analytical methodologies used for their quantification. Detailed experimental protocols for extraction and analysis are provided, along with visualizations of key metabolic pathways and experimental workflows to support researchers and professionals in the fields of nutrition, biochemistry, and drug development.

Natural Sources and Dietary Forms of Pteroylpolyglutamates

Naturally occurring folates exist primarily as pteroylpolyglutamates, which are characterized by a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a chain of two to seven glutamate (B1630785) residues linked by peptide bonds.[1] These polyglutamated forms are the main dietary source of folate from natural foods. In contrast, folic acid, the synthetic form used in food fortification and supplements, is a monoglutamate and is more stable and bioavailable.[2]

The primary dietary sources of pteroylpolyglutamates are diverse and include:

-

Leafy Green Vegetables: Spinach, kale, lettuce, and broccoli are rich sources.

-

Legumes: Lentils, chickpeas, and beans contain significant amounts.[3]

-

Fruits: Citrus fruits, bananas, and avocados are good sources.

-

Other Sources: Egg yolk, liver, and baker's yeast also provide pteroylpolyglutamates.[4]

The polyglutamate chain length can vary between different food sources. For instance, in many legumes, pentaglutamates are the predominant form.

Quantitative Data of Folate in Selected Foods

The following table summarizes the total folate content in a selection of foods rich in this vitamin. It is important to note that most food composition databases provide total folate content as Dietary Folate Equivalents (DFE), which accounts for the differing bioavailability of naturally occurring folates and synthetic folic acid. The data presented here is primarily sourced from the USDA National Nutrient Database and reflects total folate content. The specific distribution of polyglutamate chain lengths is less commonly reported in standard databases and often requires specialized analysis.

| Food Source | Serving Size | Total Folate (µg DFE) | Predominant Natural Forms |

| Legumes | |||

| Lentils, cooked | 1 cup | 358 | 5-methyltetrahydrofolate (5-MTHF), 5-formyltetrahydrofolate (5-FTHF)[3] |

| Chickpeas, cooked | 1 cup | 282 | 5-MTHF, 5-FTHF[3] |

| Black beans, cooked | 1 cup | 256 | Tetrahydrofolate (THF), 5-FTHF, 5-MTHF[3] |

| Vegetables | |||

| Spinach, raw | 1 cup | 58 | 5-MTHF[5] |

| Asparagus, cooked | 1 cup | 268 | 5-MTHF[5] |

| Broccoli, chopped, raw | 1 cup | 57 | 5-MTHF[5] |

| Fruits | |||

| Avocado | 1/2 fruit | 81 | 5-MTHF |

| Orange | 1 medium | 39 | 5-MTHF |

| Banana | 1 medium | 24 | 5-MTHF |

| Animal Products | |||

| Beef liver, cooked | 3 oz | 215 | Pteroylpolyglutamates |

| Egg, large, cooked | 1 | 22 | Pteroylpolyglutamates[4] |

Data compiled from various sources, including the USDA FoodData Central.

Experimental Protocols for Pteroylpolyglutamate Analysis

The accurate quantification of pteroylpolyglutamates from food matrices is a complex process due to the instability of some folate forms and their tight binding within the food matrix. The standard approach involves a tri-enzyme extraction to liberate the folates and deconjugate the polyglutamate chain, followed by chromatographic analysis.[6]

Tri-Enzyme Extraction Protocol

This protocol is a composite of methodologies described in the scientific literature for the extraction of folates from food samples for subsequent analysis.[7][8]

Materials:

-

Extraction Buffer: 0.1 M Phosphate buffer (pH 7.0) containing 1% (w/v) ascorbic acid and 0.2 M 2-mercaptoethanol. The antioxidants are crucial to prevent the degradation of labile folates.

-

α-Amylase solution: (e.g., from Bacillus amyloliquefaciens)

-

Protease solution: (e.g., from Streptomyces griseus)

-

Folate Conjugase (Pteroylpolyglutamate Hydrolase) solution: (e.g., from rat plasma or chicken pancreas)

-

Homogenizer

-

Water bath

-

Centrifuge

Procedure:

-

Sample Homogenization: Weigh an appropriate amount of the food sample and homogenize it in the extraction buffer. The ratio of sample to buffer should be optimized depending on the food matrix.

-

Heat Treatment: Heat the homogenate in a boiling water bath for 10-15 minutes to inactivate endogenous enzymes and aid in the release of folates. Cool the sample rapidly on ice.

-

α-Amylase Digestion: Add α-amylase solution to the homogenate and incubate at 37°C for 2-4 hours to digest starch.

-

Protease Digestion: Add protease solution and incubate at 37°C for 3-6 hours to digest proteins and further release folates from the matrix.

-

Conjugase Digestion: Adjust the pH of the extract to the optimal pH for the conjugase being used (typically pH 4.5-5.0). Add the folate conjugase solution and incubate at 37°C for 2-16 hours to hydrolyze the polyglutamate chains to monoglutamates.

-

Termination and Clarification: Stop the enzymatic reactions by heating the sample in a boiling water bath for 5 minutes. Cool on ice and then centrifuge at high speed to pellet any solid material.

-

Purification: The resulting supernatant can be further purified using solid-phase extraction (SPE) with a strong anion exchange or folate-binding protein affinity column to concentrate the folates and remove interfering compounds prior to chromatographic analysis.[9]

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of different folate vitamers.[10]

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column is commonly used for the separation of folate monoglutamates.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the different folate forms.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for each folate vitamer must be optimized.

MRM Transitions for Common Folate Monoglutamates:

| Folate Vitamer | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-Methyltetrahydrofolate (5-MTHF) | 460.2 | 313.1 |

| Folic Acid | 442.1 | 295.1 |

| Tetrahydrofolate (THF) | 446.2 | 299.1 |

| 5-Formyltetrahydrofolate (5-FTHF) | 474.2 | 327.1 |

| 10-Formylfolic Acid | 470.1 | 295.1 |

Note: These are example transitions and should be optimized for the specific instrument being used.

Visualization of Pathways and Workflows

Folate Absorption and Metabolism Pathway

Dietary pteroylpolyglutamates must be hydrolyzed to their monoglutamate forms by the enzyme pteroylpolyglutamate hydrolase, located on the brush border of the small intestine, before they can be absorbed by intestinal cells.[11] Once absorbed, folic acid is reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[2][12] THF is then converted to various coenzyme forms, with 5-methyltetrahydrofolate (5-MTHF) being the primary circulating form in the blood.

Caption: Overview of pteroylpolyglutamate digestion and folate absorption.

One-Carbon Metabolism Pathway

Tetrahydrofolate and its derivatives are essential coenzymes in one-carbon metabolism, a network of interconnected pathways that provide single-carbon units for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[12][13] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.

Caption: Key reactions in the folate-mediated one-carbon metabolism pathway.

Experimental Workflow for Folate Analysis

The following diagram outlines the logical steps involved in the analysis of pteroylpolyglutamates from food samples, from sample preparation to data acquisition.

Caption: A streamlined workflow for the quantification of food folates.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, dietary forms, and analytical methodologies for pteroylpolyglutamates. The provided tables, detailed protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the complexities of pteroylpolyglutamate chemistry and metabolism is essential for accurate dietary assessment, the development of novel therapeutic strategies targeting folate-dependent pathways, and for informing public health nutrition guidelines. The continued development and standardization of analytical methods will be crucial for advancing our knowledge in this critical area of human health.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Folate - Wikipedia [en.wikipedia.org]

- 3. biomedres.us [biomedres.us]

- 4. Properties of food folates determined by stability and susceptibility to intestinal pteroylpolyglutamate hydrolase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Testing of different extraction procedures for folate HPLC determination in fresh fruits and vegetables: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A method for the analysis of natural and synthetic folate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nutripath.com.au [nutripath.com.au]

Pteroylhexaglutamate as a Folate Vitamer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential B vitamin, exists in biological systems as a family of vitamers, primarily as pteroylpolyglutamates. These molecules are central to one-carbon metabolism, a network of biochemical reactions vital for the biosynthesis of nucleotides and amino acids, as well as for methylation reactions. The polyglutamate tail, a chain of glutamic acid residues attached to the pteroyl moiety, is critical for the cellular retention and coenzyme activity of folates. This technical guide provides a comprehensive overview of pteroylhexaglutamate, a significant polyglutamated form of folate. It details its biochemical significance, the enzymatic processes governing its synthesis and hydrolysis, and its role as a coenzyme. Furthermore, this guide presents detailed experimental protocols for the in vitro synthesis, quantification, and functional analysis of this compound, along with a collection of quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Significance of Folate Polyglutamylation

Folates are indispensable for cellular proliferation and maintenance.[1] In their dietary form, they are typically pteroylmonoglutamates, which are readily absorbed. However, within the cell, they are rapidly converted to pteroylpolyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This addition of multiple glutamate (B1630785) residues, forming a poly-γ-glutamyl tail, serves several crucial functions:

-

Cellular Retention: The negatively charged polyglutamate tail prevents the passive diffusion of folates across the cell membrane, effectively trapping them intracellularly.

-

Enhanced Coenzyme Activity: For many folate-dependent enzymes, the polyglutamated forms are the preferred substrates, exhibiting higher binding affinities and/or increased catalytic efficiency compared to their monoglutamated counterparts.

-

Metabolic Channeling: There is evidence to suggest that the polyglutamate tail may facilitate the channeling of folate intermediates between sequential enzymes in a metabolic pathway, increasing the efficiency of the overall process.[1]

-

Subcellular Compartmentation: Polyglutamylation influences the distribution of folates between the cytoplasm and mitochondria, with distinct pools of polyglutamates existing in each compartment.

This compound, with its six glutamate residues, represents a predominant and physiologically important form of polyglutamated folate in many tissues. Its study provides valuable insights into the broader roles of folate polyglutamates in health and disease.

Biochemical Landscape of this compound

The intracellular concentration and chain length of pteroylpolyglutamates are tightly regulated by the opposing activities of two key enzymes: folylpolyglutamate synthetase (FPGS) and γ-glutamyl hydrolase (GGH).

Synthesis by Folylpolyglutamate Synthetase (FPGS)

FPGS catalyzes the sequential, ATP-dependent addition of L-glutamate residues to folate and its derivatives.[2][3] The enzyme is found in both the cytoplasm and mitochondria, giving rise to distinct subcellular pools of polyglutamated folates. The activity of FPGS is influenced by the specific folate substrate, with reduced folates generally being better substrates than folic acid.

Hydrolysis by γ-Glutamyl Hydrolase (GGH)

GGH, also known as conjugase, is a lysosomal and secreted enzyme that removes glutamate residues from the polyglutamyl tail, converting polyglutamates back to the monoglutamate form, which can then be transported out of the cell. The balance between FPGS and GGH activities is a critical determinant of intracellular folate homeostasis.

This compound in One-Carbon Metabolism

This compound, in its various reduced and one-carbon-substituted forms (e.g., 5-methyl-tetrahydrofolate-Glu6, 10-formyl-tetrahydrofolate-Glu6), is a key coenzyme in several critical metabolic pathways:

-

Thymidylate Synthesis: 5,10-Methylene-tetrahydrofolate polyglutamates are the methyl group donors in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS).[4][5]

-

Purine (B94841) Synthesis: 10-Formyl-tetrahydrofolate polyglutamates provide the formyl groups for two steps in the de novo purine biosynthesis pathway.

-

Methionine Regeneration: 5-Methyl-tetrahydrofolate polyglutamates donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.

-

Amino Acid Interconversion: Tetrahydrofolate polyglutamates are involved in the interconversion of serine and glycine.

The central role of pteroylpolyglutamates in these pathways is depicted in the following signaling pathway diagram.

Caption: Overview of One-Carbon Metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding pteroylpolyglutamates.

Table 1: Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS) for Various Folate Substrates

| Substrate | Organism/Tissue | Km (µM) | Vmax (relative to Tetrahydrofolate) | Reference |

| Tetrahydrofolate (THF) | Beef Liver | 7 | 100% | [6] |

| 5-Formyl-THF | Beef Liver | 7 | - | [6] |

| Methotrexate (MTX) | Beef Liver | 100 | - | [6] |

| Aminopterin (AM) | Beef Liver | 25 | - | [6] |

| Tetrahydrofolate (THF) | Human Liver | 3-7 | - | [7] |

| Dihydrofolate (DHF) | Human Liver | 3-7 | - | [7] |

| 5-Methyl-THF | Human Liver | 50-60 | - | [7] |

| Folic Acid | Human Liver | 100 | - | [7] |

Table 2: Comparative Coenzyme Activity of Pteroylpolyglutamates with Folate-Dependent Enzymes

| Enzyme | Substrate (Polyglutamate length) | Organism/Tissue | Kinetic Parameter | Value | Reference |

| Thymidylate Synthase | 5,10-CH2-THF-Glu5 | Pig Liver | Ki (for inhibitor) | 500-fold lower than monoglutamate | |

| Methylenetetrahydrofolate Reductase | 5,10-CH2-THF-polyglutamates | Pig Liver | Km | Decreased vs. monoglutamate | |

| Serine Hydroxymethyltransferase | THF-polyglutamates | Pig Liver | Km | Decreased vs. monoglutamate | |

| Methylenetetrahydrofolate Dehydrogenase | THF-polyglutamates | Pig Liver | Km | No significant change vs. monoglutamate |

Table 3: Distribution of Pteroylpolyglutamate Chain Lengths in Rat Tissues

| Tissue | Predominant Chain Length (Number of Glutamates) | Reference |

| Liver | 6 | [8] |

| Kidney | 5 | [8] |

| Bone Marrow | 6 | [8] |

| Adrenal | 6 | [8] |

| Spleen | 6 | [8] |

| Jejunal Mucosa | 5 | [8] |

| Testis | 6 | [8] |

| Heart | 6 | [8] |

| Skeletal Muscle | 5 | [8] |

| Brain | 5 | [8] |

| Erythrocytes | 6 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional analysis of this compound.

In Vitro Synthesis of Pteroylpolyglutamates

This protocol is adapted from the method described for sheep liver enzymes and can be optimized for other enzyme sources.[7][9]

Objective: To enzymatically synthesize pteroylpolyglutamates from a pteroylmonoglutamate precursor.

Materials:

-

Reduced pteroylmonoglutamate (e.g., 5-formyltetrahydrofolate or tetrahydrofolate)

-

L-glutamic acid

-

ATP (Adenosine 5'-triphosphate)

-

MgCl2 (Magnesium chloride)

-

KCl (Potassium chloride)

-

Tris-HCl buffer (pH ~8.4)

-

Partially purified FPGS enzyme preparation (e.g., from liver cytosol)

-

Sephadex G-15 or other suitable size-exclusion chromatography medium

-

Scintillation counter and appropriate reagents (if using radiolabeled substrates)

Procedure:

-

Enzyme Preparation: Prepare a cytosol fraction from a tissue source (e.g., sheep or rat liver) by homogenization in a suitable buffer followed by ultracentrifugation to pellet mitochondria and microsomes. The supernatant is the cytosol fraction containing FPGS.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components to the desired final concentrations:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.4)

-

ATP (e.g., 10 mM)

-

MgCl2 (e.g., 20 mM)

-

KCl (e.g., 20 mM)

-

L-glutamic acid (e.g., 4 mM)

-

Reduced pteroylmonoglutamate substrate (e.g., 0.25 mM). For tracking the product, a radiolabeled substrate can be used.

-

-

Enzyme Reaction: Initiate the reaction by adding the FPGS enzyme preparation to the reaction mixture. Incubate at 37°C for a specified time (e.g., 30-120 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture (e.g., 95°C for 5 minutes) to denature the enzyme.

-

Product Separation: Separate the pteroylpolyglutamate products from the unreacted monoglutamate substrate using size-exclusion chromatography (e.g., a Sephadex G-15 column). Elute with a suitable buffer and collect fractions.

-

Product Analysis: Analyze the collected fractions to identify and quantify the pteroylpolyglutamate products. If a radiolabeled substrate was used, this can be done by liquid scintillation counting of the fractions. The identity of the products can be confirmed by treating an aliquot with γ-glutamyl hydrolase (conjugase) and observing a shift in the elution profile back to the monoglutamate form.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of pteroylpolyglutamates. Specific parameters will need to be optimized for the instrument and column used.

Objective: To extract and quantify specific pteroylpolyglutamate vitamers from a biological sample.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate)

-

Extraction buffer (e.g., containing a reducing agent like ascorbic acid and/or DTT to protect reduced folates)

-

Internal standards (stable isotope-labeled pteroylpolyglutamates, if available)

-

γ-glutamyl hydrolase (conjugase) for total folate analysis (optional)

-

LC-MS/MS system with a suitable C18 reversed-phase column

Procedure:

-

Sample Homogenization and Extraction:

-

Homogenize the tissue or cell pellet in a cold extraction buffer.

-